molecular formula C13H16F2O2 B7998283 1-(3,5-Difluoro-2-(pentyloxy)phenyl)ethanone

1-(3,5-Difluoro-2-(pentyloxy)phenyl)ethanone

Cat. No.: B7998283
M. Wt: 242.26 g/mol
InChI Key: YKRJGIGDZCVBDQ-UHFFFAOYSA-N
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Description

1-(3,5-Difluoro-2-(pentyloxy)phenyl)ethanone is a fluorinated acetophenone derivative characterized by a pentyloxy group at the 2-position and fluorine atoms at the 3- and 5-positions on the aromatic ring. Its molecular formula is C₁₃H₁₆F₂O₂, with a molecular weight of 242.26 g/mol. The compound’s structure combines electron-withdrawing fluorine substituents with a lipophilic pentyloxy chain, making it distinct in terms of reactivity and physicochemical properties compared to simpler hydroxy- or methoxy-substituted analogs .

Properties

IUPAC Name

1-(3,5-difluoro-2-pentoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2O2/c1-3-4-5-6-17-13-11(9(2)16)7-10(14)8-12(13)15/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRJGIGDZCVBDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1F)F)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Difluoro-2’-n-pentoxyacetophenone typically involves the introduction of the pentoxy group and the fluorine atoms onto the acetophenone structure. One common method is the nucleophilic substitution reaction where a suitable acetophenone derivative is reacted with a pentoxy group donor under basic conditions. The fluorination can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

Industrial Production Methods

Industrial production of 3’,5’-Difluoro-2’-n-pentoxyacetophenone may involve large-scale nucleophilic substitution reactions followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Difluoro-2’-n-pentoxyacetophenone undergoes various types of chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted acetophenone derivatives.

Scientific Research Applications

3’,5’-Difluoro-2’-n-pentoxyacetophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’,5’-Difluoro-2’-n-pentoxyacetophenone involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity towards its targets. The pentoxy group may also play a role in modulating the compound’s lipophilicity and membrane permeability, affecting its overall biological activity.

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

The substitution pattern critically influences electronic and steric properties:

  • 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone (CAS 140675-42-9): Molecular formula: C₈H₆F₂O₂ (MW: 172.13 g/mol). Fluorine atoms at 3,5-positions deactivate the ring, directing electrophilic substitution to the 4-position .
  • 1-(3,5-Difluoro-2-methoxyphenyl)ethanone: Molecular formula: C₉H₈F₂O₂ (MW: 186.16 g/mol). The methoxy group is electron-donating, slightly activating the ring compared to the pentyloxy derivative. It offers intermediate lipophilicity between hydroxyl and pentyloxy substituents .
  • 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone: Chlorine substituents (larger and more polarizable than fluorine) increase steric bulk and alter electronic effects. The trifluoroethyl group introduces strong electron-withdrawing character, reducing nucleophilic reactivity compared to the target compound .

Physicochemical Properties

Hypothetical properties based on structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties
1-(3,5-Difluoro-2-(pentyloxy)phenyl)ethanone C₁₃H₁₆F₂O₂ 242.26 High lipophilicity; likely liquid at room temperature
1-(3,5-Difluoro-2-hydroxyphenyl)ethanone C₈H₆F₂O₂ 172.13 Crystalline solid; soluble in polar solvents (e.g., ethanol, DMSO)
1-(3,5-Difluoro-2-methoxyphenyl)ethanone C₉H₈F₂O₂ 186.16 Moderate solubility in organic solvents; higher melting point than pentyloxy analog
2-Bromo-1-[4-(pentyloxy)phenyl]ethanone C₁₃H₁₇BrO₂ 285.18 Bromine increases density and reactivity (e.g., Suzuki coupling)

Biological Activity

1-(3,5-Difluoro-2-(pentyloxy)phenyl)ethanone is a compound of interest due to its unique structural features, including the difluoro and pentyloxy substituents. These modifications can significantly influence its biological activity, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C13H14F2O
  • Molecular Weight : 240.25 g/mol

The presence of fluorine atoms enhances lipophilicity, which facilitates cell membrane penetration and interaction with biological targets.

1-(3,5-Difluoro-2-(pentyloxy)phenyl)ethanone exerts its biological effects through several mechanisms:

  • Enzyme Interaction : The difluoro groups can enhance binding affinity to specific enzymes or receptors, modulating their activity and leading to various biological effects.
  • Cell Signaling Pathways : The compound may influence signaling pathways related to inflammation and cancer progression by interacting with phosphodiesterase (PDE) enzymes, which are known to play roles in cellular signaling and proliferation .

Antimicrobial Properties

Research indicates that 1-(3,5-Difluoro-2-(pentyloxy)phenyl)ethanone exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The exact mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Studies suggest that it may reduce the production of pro-inflammatory cytokines and modulate immune responses. This could be beneficial for conditions characterized by chronic inflammation.

Anticancer Activity

Recent studies have highlighted the potential anticancer activity of 1-(3,5-Difluoro-2-(pentyloxy)phenyl)ethanone. In vitro assays demonstrated that it can inhibit tumor cell proliferation with IC50 values below 100 nM in certain cancer cell lines, such as HeLa cells. This activity is associated with the modulation of PDE3A-SLFN12 complexes, which are implicated in cancer cell survival and proliferation .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, 1-(3,5-Difluoro-2-(pentyloxy)phenyl)ethanone was tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of growth at concentrations ranging from 10 to 50 µg/mL. The study concluded that the compound could serve as a lead for developing new antimicrobial agents.

Study 2: Inhibition of Cancer Cell Proliferation

A study investigating the effects on HeLa cells revealed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase. These findings suggest that the compound may be a promising candidate for further development in cancer therapy.

Data Summary

Biological ActivityObservationsReference
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduces pro-inflammatory cytokines
AnticancerIC50 < 100 nM in HeLa cells

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